molecular formula C12H21F3N2O3S B1585856 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate CAS No. 797789-01-6

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate

Cat. No. B1585856
CAS RN: 797789-01-6
M. Wt: 330.37 g/mol
InChI Key: BQBJIBLQQWXKBH-UHFFFAOYSA-M
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Description

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate (HDMIMTf) is a type of ionic liquid that has gained attention in the scientific community due to its unique properties. It is a room temperature ionic liquid (RTIL) that is composed entirely of ions and has a low melting point, making it a promising candidate for various applications in chemistry and biology.

Scientific Research Applications

Environment-Friendly Medium

Imidazolium ionic liquids, such as 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate, have been explored as an environment-friendly medium for various applications . They are recyclable and reusable reaction mediums that not only act as a reaction medium but also enhance the rate of reaction .

Synthesis of Bioactive Organic Compounds

These ionic liquids have been used in different reactions for the synthesis of bioactive organic compounds . They provide a green chemistry approach to the synthesis of these compounds, reducing the environmental impact of the synthesis process .

Solvents and Catalysts

Imidazolium ionic liquids can be used as solvents or catalysts in various reactions . Their unique properties, such as nonvolatility, nonflammability, high-ionic conductivity, and solubility with compounds, make them ideal for these roles .

Biomedicine or Biomass Conversion

These ionic liquids have good applications in biomedicine or biomass conversion . They can be used to facilitate reactions in these fields, providing a more efficient and environmentally friendly alternative to traditional methods .

Electrochemistry

In the field of electrochemistry, imidazolium ionic liquids have drawn wide attention . Their high ionic conductivity makes them suitable for use in electrochemical reactions .

Analytical Chemistry

Imidazolium ionic liquids also have applications in analytical chemistry . They can be used to enhance the accuracy and efficiency of analytical methods .

Separation Extraction

These ionic liquids can be used in separation extraction processes . Their unique properties allow them to effectively separate compounds in a mixture .

CO2 Capture and Conversion

Imidazolium ionic liquids have been used in CO2 capture and conversion processes . They can effectively capture CO2 and convert it into useful products, helping to reduce greenhouse gas emissions .

properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.CHF3O3S/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)8(5,6)7/h9-10H,4-8H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBJIBLQQWXKBH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370177
Record name 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate

CAS RN

797789-01-6
Record name 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate
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1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate
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1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate
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1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate
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